2'-C-methyl-5-fluorouridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGOHYAJPJNPOC-LTNPLRIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305562 | |
| Record name | Uridine, 5-fluoro-2′-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23643-38-1 | |
| Record name | Uridine, 5-fluoro-2′-C-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23643-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 5-fluoro-2′-C-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 C Methyl 5 Fluorouridine
General Synthetic Strategies for C-2' and C-5 Fluorinated Nucleosides
The introduction of fluorine and methyl groups at the C-2' and C-5 positions of nucleosides is a key strategy in developing therapeutic agents. mdpi.comcardiff.ac.uk The presence of a fluorine atom can improve metabolic stability, while a C-2' methyl group can influence the sugar conformation, which is crucial for biological activity. nih.gov
Two primary approaches are employed for the synthesis of fluorinated nucleosides: the divergent and convergent methods. mdpi.com
Divergent Approach: This method involves the direct fluorination of a pre-existing nucleoside. While it preserves the original configuration, it can sometimes result in low yields. mdpi.com
Convergent Approach: This more common strategy involves coupling a pre-synthesized fluorinated sugar moiety with a nucleobase. mdpi.comrsc.org This approach offers greater flexibility for creating a diverse range of analogs by modifying either the sugar or the base. rsc.orgbeilstein-journals.org A popular technique within this approach is the Vorbrüggen glycosylation, which facilitates the formation of the crucial N-glycosidic bond. rsc.org
The synthesis of C-2' substituted nucleosides, in particular, is of significant interest as many potent antiviral and antitumor drugs feature this modification. rsc.orgresearchgate.net General methods have been developed for the synthesis of 2'-C-methylnucleosides starting from readily available precursors like D-glucose and D-ribose. researchgate.net One common strategy involves the oxidation of the 2'-hydroxyl group to a ketone, followed by the addition of an alkylating agent like methyllithium (B1224462) to introduce the methyl group. google.com Subsequent fluorination can then be achieved using reagents such as DAST (diethylaminosulfur trifluoride), although this reaction can be substrate-specific and stereochemically unpredictable. google.com
| Approach | Description | Advantages | Disadvantages | Key Reactions | Reference |
|---|---|---|---|---|---|
| Divergent | Direct fluorination of a pre-formed nucleoside. | Preserves original nucleoside configuration. | Can result in low yields. | Direct fluorination using reagents like DAST. | mdpi.com |
| Convergent | Coupling of a fluorinated sugar with a nucleobase. | Greater flexibility for structural diversity. | May require more steps to synthesize the modified sugar. | Vorbrüggen glycosylation. | mdpi.comrsc.org |
Specific Synthetic Routes to 2'-C-methyl-5-fluorouridine and Related Analogs
The synthesis of this compound and its analogs often involves multi-step sequences starting from protected nucleosides. For instance, the synthesis of 2'-exomethylene derivatives, which are precursors to C2'-branched nucleosides, can be achieved from uridine (B1682114) or ribothymidine. nih.gov This process typically involves:
Protection of the 3',5'-hydroxyl groups using a silyl (B83357) protecting group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl). nih.gov
Oxidation of the free 2'-hydroxyl group. nih.gov
A Wittig methylenation to create the 2'-exomethylene double bond. nih.gov
From this exomethylene intermediate, various substituents can be introduced at the C2' position through reactions like photoinitiated, radical-mediated hydrothiolation. nih.gov
Another strategy for synthesizing 2'-C-methyl nucleosides involves the use of a D-ribonolactone derivative. Nucleophilic substitution on this starting material can lead to the desired C-2' substituted product. d-nb.info For example, the synthesis of 2'-C-methyl-4'-thionucleosides involves a 10-step sequence to build the per-acetylated 2-C-methyl-4-thio-D-ribose, which is then coupled with the nucleobase via stereoselective Vorbrüggen glycosylation. nih.gov
The synthesis of 4'-fluoro-2'-C-methyluridine analogs has also been explored. researchgate.net A key intermediate in this synthesis is often a 2'-keto nucleoside, which can be generated through oxidation of the 2'-hydroxyl group. google.com Reaction of this ketone with an alkylating agent like methyllithium introduces the 2'-methyl group. google.com
Exploration of Stereochemical Control in Nucleoside Synthesis
Achieving the correct stereochemistry at the anomeric carbon (C1') and any modified chiral centers on the sugar ring is a significant challenge in nucleoside synthesis. beilstein-journals.org The desired biological activity is often associated with a specific anomer, typically the β-anomer. beilstein-journals.org
Several strategies are employed to control stereochemistry:
Neighboring Group Participation: The use of a participating group at the C-2' position of the sugar can direct the incoming nucleobase to the β-face of the ribose ring during glycosylation, leading to the desired β-anomer. rsc.org
Catalyst Control: In some reactions, the choice of catalyst can influence the stereochemical outcome. For example, in the reduction of a 2'-keto intermediate, different reducing agents can lead to different diastereomers. beilstein-journals.org
Chiral Auxiliaries: The use of chiral auxiliaries can help to control the stereochemistry of reactions. For instance, 2'-O-methyl-ribonucleoside bicyclic oxazaphospholidines derived from (R)- or (S)-2-pyrrolidinemethanol have been used for the stereoselective synthesis of phosphorothioates. nih.gov
Reaction Conditions: Lowering the temperature during certain reactions, such as the deuteration of 2'-bromo-2'-deoxyribonucleosides with tributyltin deuteride, can lead to high stereoselectivity. nih.gov
The Claisen rearrangement of 2-vinyloxymethyl glycals has been shown to be a highly diastereoselective method for the synthesis of C-2-methylene-α-C-glycosides. researchgate.net Furthermore, Zn(II)-mediated anomerization can be used to convert the α-anomer to the corresponding β-anomer. researchgate.net
Prodrug Approaches and Their Synthesis for Enhanced Biological Delivery
Nucleoside analogs often require conversion to their 5'-triphosphate form within the cell to exert their biological activity. sci-hub.se However, the initial phosphorylation step can be inefficient. To overcome this, prodrug strategies are employed to deliver the nucleoside monophosphate or a precursor directly into the cell. nih.gov
A common and successful prodrug approach is the phosphoramidate (B1195095) (ProTide) strategy. nih.govnih.gov This involves masking the phosphate (B84403) group with an amino acid ester and an aryl group. nih.gov Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate.
The synthesis of phosphoramidate prodrugs of this compound analogs typically involves:
Reaction of an amino acid with an alcohol and thionyl chloride to form the amino acid ester hydrochloride. sci-hub.senih.gov
Reaction of this ester with a phosphorylating agent, such as phenyl dichlorophosphate, to create the phosphoramidate reagent. sci-hub.senih.gov
Coupling of this phosphoramidate reagent with the 5'-hydroxyl group of the nucleoside. sci-hub.senih.gov
Different amino acids and aryl groups can be used to fine-tune the properties of the prodrug, such as its stability and rate of activation. nih.gov For example, aspartic acid-based phosphoramidates have shown to be significantly more potent than the parent nucleosides. rsc.org Other prodrug strategies include the synthesis of cyclic phosphotriesters and bis(SATE)-phosphonates. nih.govacs.org
| Prodrug Type | Key Findings | Reference |
|---|---|---|
| Phosphoramidate (ProTide) | Phosphoramidate prodrugs of 2'-α-C-methyl-2'-β-C-fluorouridine exhibited potent anti-HCV activity. The stereochemistry of the amino acid moiety can influence activity. | nih.govnih.gov |
| Aspartic Acid-based Phosphoramidates | These prodrugs were found to be approximately 550-fold more potent than the parent nucleosides, suggesting aspartic acid is a promising candidate for developing novel antiviral prodrugs. | rsc.org |
| Cyclic Phosphotriesters | Cyclic phosphotriester derivatives of 2'-deoxy-5-fluorouridine have been synthesized and evaluated for their inhibitory effects on cancer cell growth. | nih.gov |
| 4'-Fluoro-2'-C-methyluridine 5'-Phosphoramidate (AL-335) | This prodrug demonstrated potent anti-HCV activity in replicon assays and showed high levels of the active triphosphate form in human hepatocytes. | researchgate.net |
Molecular Mechanisms of Action of 2 C Methyl 5 Fluorouridine
Intracellular Phosphorylation Pathways to Active Triphosphate Metabolites
For nucleoside analogs like 2'-C-methyl-5-fluorouridine to exert their antiviral effects, they must first be converted into their 5'-triphosphate form within the host cell. nih.gov This multi-step phosphorylation cascade is catalyzed by a series of host cell kinases. The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate. nih.govmdpi.com Subsequent phosphorylations to the diphosphate (B83284) and the active triphosphate forms are typically more efficient. nih.gov
While direct studies on this compound are limited, the metabolic pathway can be inferred from closely related 2'-C-methyluridine analogs. For instance, the metabolism of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) involves its conversion to the uridine (B1682114) congener, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (a close analog of the subject compound). nih.govnih.gov The monophosphate of this uridine analog is then sequentially phosphorylated by cellular UMP-CMP kinase and nucleoside diphosphate kinase to its corresponding di- and triphosphate forms. nih.govnih.gov This suggests a similar enzymatic pathway for this compound, leveraging the host's pyrimidine (B1678525) salvage pathway.
Table 1: Key Host Enzymes in the Intracellular Phosphorylation of Uridine Analogs
| Step | Enzyme | Substrate | Product |
| Phosphorylation 1 | Uridine-Cytidine Kinase (UCK) | This compound | This compound-5'-monophosphate |
| Phosphorylation 2 | UMP-CMP Kinase (UCK/CMPK) | This compound-5'-monophosphate | This compound-5'-diphosphate |
| Phosphorylation 3 | Nucleoside Diphosphate Kinase (NDPK) | This compound-5'-diphosphate | This compound-5'-triphosphate |
Interaction with Host Cellular Enzymes
In addition to its antiviral activity, the 5-fluoro modification on the uracil (B121893) base of this compound imparts the ability to interact with host enzymes involved in DNA synthesis, specifically thymidylate synthase (TS). nih.govwikipedia.org This is the primary mechanism of action for the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). nih.govnih.gov
Following its phosphorylation to the monophosphate form (this compound-5'-monophosphate), the compound acts as a potent inhibitor of TS. nih.govresearchgate.net Thymidylate synthase is a crucial enzyme in the de novo DNA synthesis pathway, responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). wikipedia.orgnih.gov The inhibition of TS by the 5-fluorinated metabolite occurs through the formation of a stable, covalent ternary complex between the inhibitor, the enzyme, and the cofactor 5,10-methylenetetrahydrofolate. nih.govacs.org This irreversible binding inactivates the enzyme, leading to a depletion of the intracellular dTMP pool. nih.gov The resulting shortage of deoxythymidine triphosphate (dTTP) disrupts DNA replication and repair, ultimately inducing cell death in rapidly dividing cells. wikipedia.org
Misincorporation into Cellular Nucleic Acids (DNA and RNA)
The cytotoxic effects of fluoropyrimidines like 5-fluorouracil are known to be mediated, in part, by the incorporation of their metabolites into both RNA and DNA. nih.govmedchemexpress.com Following cellular uptake, 5-FU is converted into several active metabolites, including fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). nih.gov
It is hypothesized that this compound would undergo a similar intracellular phosphorylation cascade to form its triphosphate derivative. This metabolite could then act as a substrate for cellular RNA and DNA polymerases.
Incorporation into RNA: The primary pathway for RNA-directed cytotoxicity for 5-FU involves the conversion to FUTP, which is then misincorporated into RNA in place of uridine triphosphate (UTP). mdpi.com This incorporation can disrupt various aspects of RNA metabolism, including the processing of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), ultimately leading to errors in protein synthesis and cellular dysfunction. nih.govmdpi.com Studies on human colorectal cancers have confirmed that 5-FU is incorporated at detectable levels into the RNA of tumor tissue. nih.gov
Incorporation into DNA: The incorporation into DNA is typically a less frequent event but is also a recognized mechanism of 5-FU's action. nih.gov The metabolite FdUTP can be incorporated into the DNA strand by DNA polymerases in place of deoxythymidine triphosphate (dTTP). wikipedia.org This fraudulent base incorporation can lead to DNA strand breaks and instability, triggering cellular repair mechanisms or, if the damage is too extensive, cell death. patsnap.com The accumulation of 5-FU in the genome has been correlated with cytotoxicity in mammalian cells. nih.gov
The modification at the 2'-C position with a methyl group on this compound would be a critical factor in determining its ability to be incorporated into nucleic acids. This structural change could potentially create steric hindrance, affecting its recognition and use by RNA and DNA polymerases, thus altering its efficacy and mechanism compared to 5-FU.
Table 1: Potential Effects of Misincorporation of this compound Metabolites
| Nucleic Acid | Potential Metabolite | Consequence of Misincorporation |
| RNA | This compound triphosphate | Disruption of RNA processing and function; altered protein synthesis. |
| DNA | 2'-C-methyl-5-fluoro-2'-deoxyuridine triphosphate | DNA chain instability; induction of DNA repair pathways; DNA strand breaks. |
This table is hypothetical and based on the known mechanisms of 5-fluorouracil. Specific experimental data for this compound is not available.
Induction of Apoptosis and Modulation of Cellular Signaling Pathways
The cellular damage induced by fluoropyrimidines, including DNA damage and metabolic stress, ultimately converges on the activation of programmed cell death, or apoptosis. mdpi.com The induction of apoptosis by 5-FU is a complex process involving multiple cellular signaling pathways. nih.gov
A key event in 5-FU-induced apoptosis is the activation of caspases, a family of protease enzymes that execute the apoptotic program. nih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved. Damage to DNA often leads to the activation of the p53 tumor suppressor protein, which can trigger the intrinsic pathway. This results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov
Research on colorectal cancer cells has demonstrated that 5-FU-induced apoptosis is dependent on caspase-9. nih.gov Furthermore, 5-FU can modulate the expression of proteins in the Bcl-2 family, which regulate mitochondrial integrity. It can lead to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), further promoting cell death. mdpi.com
Should this compound prove to be cytotoxic, it would likely also function as an apoptosis inducer. The specific signaling pathways it modulates would depend on the primary type of cellular stress it causes. If its primary mechanism involves significant misincorporation into DNA, a strong activation of the DNA damage response and p53-mediated apoptosis would be expected. If RNA damage is the predominant effect, apoptosis may be triggered by ribosomal stress or disrupted synthesis of critical survival proteins.
Table 2: Key Cellular Components in 5-FU-Induced Apoptosis
| Pathway Component | Role in Apoptosis | Relevance to 5-FU |
| p53 | Transcription factor that responds to cell stress | Activated by DNA damage caused by 5-FU metabolites. |
| Bax/Bcl-2 Ratio | Regulation of mitochondrial permeability | 5-FU can increase this ratio, promoting apoptosis. mdpi.com |
| Caspase-9 | Initiator caspase in the intrinsic pathway | Activated following mitochondrial stress; shown to be critical for 5-FU-induced apoptosis. nih.gov |
| Caspase-3 | Executioner caspase | Activated by initiator caspases to dismantle the cell. |
This table reflects the established pathways for 5-fluorouracil. The specific involvement of these pathways by this compound requires direct experimental validation.
Structure Activity Relationships Sar of 2 C Methyl 5 Fluorouridine and Analogs
Influence of the 2'-C-Methyl Group on Biological Activity
The introduction of a methyl group at the 2'-carbon position of the ribose sugar is a crucial modification that significantly enhances the antiviral activity of many nucleoside analogs, particularly against the hepatitis C virus (HCV). nih.gov
Conformational Rigidity: The 2'-C-methyl group sterically restricts the conformation of the sugar ring. This modification tends to lock the sugar pucker in a C3'-endo conformation, which mimics the geometry of natural ribonucleosides within an A-form RNA helix. This pre-organized conformation can lead to better binding and incorporation by viral RNA-dependent RNA polymerases, such as the HCV NS5B polymerase.
Enhanced Potency: Nucleosides featuring the 2'-C-methyl modification have shown significant promise as anti-HCV agents. nih.gov For instance, the 2'-deoxy-2'-fluoro-2'-C-methylcytidine analog, PSI-6130, was found to be a potent inhibitor of HCV RNA replication. nih.govoup.com Its metabolic product, the corresponding uridine (B1682114) analog (β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine or RO2433), is also a potent inhibitor of the HCV polymerase, although slightly less so than its cytidine (B196190) precursor's triphosphate form. nih.gov
Discrimination by Host Enzymes: The steric bulk of the 2'-C-methyl group can also serve as a negative selectivity element for host cell polymerases. This can result in a wider therapeutic window, as the compound is less likely to be incorporated into host DNA or RNA, thereby reducing potential cytotoxicity.
| Compound | Key Structural Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | 2'-H, 2'-F | Antiviral activity against HCV, but with associated cytostasis. | oup.com |
| PSI-6130 (2'-Deoxy-2'-fluoro-2'-C-methylcytidine) | 2'-CH3, 2'-F | Highly potent and specific inhibitor of HCV NS5B polymerase with reduced cytotoxicity compared to 2'-FdC. | oup.com |
| RO2433 (2'-Deoxy-2'-fluoro-2'-C-methyluridine) | 2'-CH3, 2'-F | Potent inhibitor of HCV RdRp, formed metabolically from PSI-6130. | nih.gov |
Role of the 5-Fluoro Substitution in Pharmacological Effects
The substitution of a hydrogen atom with a fluorine atom at the 5-position of the uracil (B121893) base is a well-established strategy in the design of anticancer agents. This modification is central to the mechanism of action of drugs like 5-fluorouracil (B62378) (5-FU).
Enzyme Inhibition: The primary anticancer effect of 5-fluoro-substituted pyrimidines is the potent inhibition of thymidylate synthase (TS). nih.govacs.org The active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), forms a stable covalent complex with TS and its cofactor, which halts the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov This depletion of dTMP leads to DNA damage and cell death in rapidly dividing cancer cells.
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This increased bond energy makes the 5-position of the uracil ring resistant to enzymatic modification and metabolic degradation, prolonging the compound's active lifetime within the cell. tandfonline.com
Enhanced Binding Affinity: Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while altering the electronic properties of the molecule. oup.comtandfonline.com This can lead to enhanced binding affinity to target enzymes. The electron-withdrawing nature of fluorine increases the acidity of the N3 proton on the uracil ring, facilitating the covalent attack on the enzyme's active site.
| Compound Class | Key Structural Feature | Primary Pharmacological Effect | Reference |
|---|---|---|---|
| 5-Fluorouracil (5-FU) and its metabolites | 5-Fluoro on pyrimidine (B1678525) base | Inhibition of thymidylate synthase, leading to anticancer activity. | nih.govtandfonline.com |
| 5-Fluorouridine (B13573) | 5-Fluoro on pyrimidine base | Interferes with enzymatic modification at the 5-position of uridine in tRNA. | nih.gov |
Impact of Nucleobase and Sugar Moiety Modifications on Activity
Beyond the key 2'-C-methyl and 5-fluoro substitutions, modifications to other parts of the nucleoside can further modulate biological activity. These changes can affect target specificity, metabolic activation, and cellular uptake.
Nucleobase Modifications: Altering the heterocyclic base can produce analogs with different biological targets. For example, combining the 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar with 7-deazapurine bases was explored to generate potent anti-HCV nucleosides. nih.gov While the parent nucleosides in this series showed little activity, their 5'-triphosphate forms were potent inhibitors of the HCV polymerase, indicating that the modification impacted the initial metabolic activation steps. nih.gov
Sugar Moiety Modifications: Changes to the sugar ring, other than at the 2'-position, can have significant consequences. Functionalization at the 5'-carbon, for instance, was shown to impose conformational restrictions that rendered the corresponding monophosphates poor substrates for further phosphorylation to the active triphosphate form. nih.govnih.gov This strategy was hypothesized to be useful for analogs like FdUMP that are active at the monophosphate stage, as it could prevent the formation of other potentially toxic metabolites. nih.govacs.org
Prodrug Strategies: To overcome challenges with cellular uptake and the initial phosphorylation step, phosphoramidate (B1195095) prodrugs have been developed. This approach involves modifying the 5'-hydroxyl group with a phosphoramidate moiety, which masks the negative charge of the phosphate (B84403) and facilitates passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized to release the active 5'-monophosphate. This strategy has been successfully applied to 2'-C-methyl-2'-fluorouridine analogs, yielding compounds with potent anti-HCV activity. researchgate.net
| Modification Type | Example | Impact on Activity | Reference |
|---|---|---|---|
| Nucleobase (Purine Analog) | 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides | Parent nucleosides inactive, but 5'-triphosphates are potent polymerase inhibitors. Suggests poor phosphorylation. | nih.gov |
| Sugar (5'-Carbon) | 5'-(R)-CH3 and 5'-(S)-CF3 FdUMP analogs | Designed to maintain TS inhibition while preventing conversion to the triphosphate form, potentially reducing toxicity. | nih.govnih.gov |
| Sugar (5'-Phosphate Prodrug) | Phosphoramidate prodrugs of 2'-C-methyl-2'-fluorouridine | Enhanced cellular delivery, leading to potent anti-HCV activity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for 2'-C-methyl-5-fluorouridine Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery to correlate the structural properties of a series of compounds with their biological activities. nih.gov This approach allows researchers to predict the efficacy of novel, unsynthesized molecules.
For a series of this compound analogs, a QSAR study would involve several steps:
Data Set Compilation: A series of analogs with known biological activities (e.g., IC₅₀ values against a specific enzyme or virus) is collected.
Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each analog. These can include parameters related to size, shape, lipophilicity, and electronic properties.
Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the observed biological activity. nih.gov The goal is to find the best model with high statistical significance and predictive power. nih.gov
Model Validation: The predictive ability of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. nih.gov
By identifying the key molecular descriptors that most influence activity, QSAR models can provide valuable insights into the mechanism of action and guide the rational design of new, more potent analogs of this compound, helping to prioritize synthetic efforts and reduce the time and cost of drug development. nih.gov
Preclinical Efficacy and Biological Activities of 2 C Methyl 5 Fluorouridine
Antiviral Spectrum and Efficacy in Preclinical Models
The introduction of a methyl group at the 2'-C position of nucleoside analogs has been a pivotal strategy in the development of potent antiviral agents, particularly against RNA viruses. nih.gov These modifications can confer selectivity for viral polymerases over host enzymes and disrupt viral RNA chain elongation. nih.gov 2'-C-methyl-5-fluorouridine and its related analogs have been evaluated for their ability to inhibit viral replication across various preclinical models.
The primary antiviral application explored for 2'-C-methylated nucleosides has been against the Hepatitis C Virus (HCV). researchgate.net The efficacy of these compounds is typically assessed using subgenomic HCV replicon assays, which measure the ability of a compound to inhibit viral RNA replication within cultured human hepatoma cells.
Studies on phosphoramidate (B1195095) prodrugs of 2'-α-C-methyl-2'-β-C-fluorouridine have shown potent activities against HCV, with EC₅₀ values in the low micromolar range. nih.gov For instance, specific prodrugs with variations in the amino acid ester moiety achieved EC₅₀ values as low as 0.88 µM. nih.gov These findings highlight that modifications at the 2'-position are critical for potent anti-HCV activity in cell-based systems.
Beyond HCV, other 2'-C-methyl ribonucleosides have shown inhibitory activity against Zika Virus (ZIKV) replication in Vero cells. asm.org While 5-fluoro-2'-deoxyuridine (B1346552) displayed high levels of cellular toxicity in these assays, 2'-C-methylcytidine was identified as a potent inhibitor of ZIKV, suggesting that the 2'-C-methyl modification is key to the antiviral activity observed. asm.org
| Compound | Virus | Assay System | Potency (EC₅₀) |
|---|---|---|---|
| 2'-α-C-methyl-2'-β-C-fluorouridine phosphoramidate prodrug (17q) | HCV | Replicon Assay | 0.88 ± 0.12 µM |
| 2'-α-C-methyl-2'-β-C-fluorouridine phosphoramidate prodrug (17m) | HCV | Replicon Assay | 1.82 ± 0.19 µM |
| 2'-C-methylcytidine | ZIKV | CPE Assay (Vero cells) | 0.297 µM |
| Ribavirin | ZIKV | CPE Assay (Vero cells) | 20.8 µM |
Preclinical animal model data for this compound specifically is limited. However, extensive in vivo studies have been conducted on closely related fluorinated nucleosides. For instance, 2'-fluoro-2'-deoxycytidine (2'-FdC) has been evaluated in mouse models for various bunyavirus infections. nih.gov In mice infected with Rift Valley fever virus (RVFV), 2'-FdC treatment delayed mortality and significantly reduced viral titers in the liver, spleen, and serum. nih.gov Similarly, it prevented death in mice infected with the severe fever with thrombocytopenia syndrome virus (SFTSV). nih.gov These studies demonstrate that fluorinated nucleosides can exert significant antiviral effects in vivo.
Pharmacokinetic studies in dogs and cynomolgus monkeys with a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate (PSI-7851, the diastereomer of sofosbuvir) showed efficient delivery to the liver, where it was converted to the active triphosphate form. oup.com This liver-targeting is a key feature for treating hepatic infections like HCV.
Anticancer Activity in Preclinical Cell Lines and Xenograft Models
The 5-fluorouracil (B62378) (5-FU) scaffold is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and pancreatic cancers. nih.govmdpi.com Its anticancer effects are primarily attributed to the inhibition of thymidylate synthase (TS) by its metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), and the incorporation of its metabolites into DNA and RNA. nih.gov The potential anticancer activity of this compound builds upon this established mechanism.
The cytotoxic and antiproliferative effects of fluoropyrimidines are routinely evaluated against a panel of human cancer cell lines. 5-FU and its nucleoside analog 2'-deoxy-5-fluorouridine (floxuridine) demonstrate potent growth inhibition across multiple cell lines. nih.govwaocp.org
The anticancer activity of 5-FU has been demonstrated in various cancer cell lines, including:
Human colon cancer cells (SW480) acs.org
Breast cancer cells (MCF-7, MDA-MB-231) acs.orgrsc.org
Lung cancer cells (A549, H1299) acs.orgrsc.org
Cervical cancer cells (HeLa) rsc.org
Tongue squamous cell carcinoma cells (HNO-97) waocp.org
Studies have shown that combining 5-FU with other agents can synergistically enhance its cytotoxicity. nih.govmdpi.com For example, co-incubation with deoxyuridine analogs can increase the number of single-strand breaks in replicating cancer cells, leading to S-phase arrest. nih.gov While specific data on the 2'-C-methyl derivative's cytotoxicity is not as prevalent, the foundational activity of the 5-fluorouridine (B13573) structure is well-documented. The introduction of the 2'-C-methyl group in antiviral nucleosides was intended to enhance selectivity for viral polymerases, and its impact on interactions with human polymerases and kinases relevant to anticancer activity is an area for further investigation. nih.gov
| Compound | Cancer Cell Line | Cell Type | Potency (IC₅₀) |
|---|---|---|---|
| 5-Fluorouracil | MCF-7 | Breast Cancer | 25 µM |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 µg/mL |
| Fluorinated pyrazolylbenzimidazole (55b) | A549 | Lung Cancer | 0.95-1.57 µM |
| Fluorinated pyrazolylbenzimidazole (55b) | MCF-7 | Breast Cancer | 0.95-1.57 µM |
| Fluorinated pyrazolylbenzimidazole (55b) | HeLa | Cervical Cancer | 0.95-1.57 µM |
Enzymatic Stability and Metabolic Fate in Preclinical Systems
The biological activity of nucleoside analogs like this compound is critically dependent on their metabolic activation and stability. The metabolic pathway for fluoropyrimidines is complex, involving both anabolic (activation) and catabolic (degradation) routes. nih.govclinpgx.org
For antiviral or anticancer activity, this compound must be phosphorylated intracellularly to its 5'-monophosphate, diphosphate (B83284), and ultimately the active 5'-triphosphate form. nih.gov This process is mediated by cellular nucleoside and nucleotide kinases. The triphosphate metabolite can then compete with natural nucleotides for incorporation by viral or cellular polymerases.
A key metabolic consideration for fluorinated nucleosides is their susceptibility to deamination and phosphorolytic cleavage. For example, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) is rapidly deaminated by cytidine (B196190) deaminase to 5-fluoro-2'-deoxyuridine (FdUrd). aacrjournals.org This conversion can be blocked by co-administration of a deaminase inhibitor like tetrahydrouridine (B1681287) (THU). nih.govresearchgate.net Similarly, the metabolism of the anti-HCV agent PSI-6130 (a 2'-deoxy-2'-fluoro-2'-C-methylcytidine analog) involves its conversion to the corresponding uridine (B1682114) analog, which is then phosphorylated to the active triphosphate. nih.gov This indicates that cellular deaminases and kinases recognize these modified nucleosides as substrates.
The stability of these compounds has been studied under various conditions. The degradation of FdCyd, for instance, is acid-catalyzed. nih.govresearchgate.net The 2'-fluoro substitution in compounds like sofosbuvir's parent nucleoside is known to enhance stability against degradation by nucleases. oup.com The metabolic fate is a crucial determinant of a drug's efficacy, as the balance between activation to the therapeutic triphosphate form and degradation to inactive or toxic metabolites dictates the therapeutic window. nih.govaacrjournals.org
Advanced Research Perspectives and Future Directions for 2 C Methyl 5 Fluorouridine
Rational Design and Synthesis of Next-Generation Analogs
The rational design of next-generation analogs of 2'-C-methyl-5-fluorouridine is a key area of research aimed at enhancing its therapeutic potential. oup.com The core strategy involves chemical modifications to the nucleoside scaffold to improve pharmacokinetic and pharmacodynamic properties. oup.com Introducing a fluorine atom at the 2'-position is a common approach to modulate the physicochemical and biological characteristics of nucleoside analogs. oup.com This modification can enhance metabolic stability and influence the binding affinity to target enzymes. oup.commdpi.com
One successful strategy has been the synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl nucleosides. nih.gov The combination of a 2'-fluoro group and a 2'-C-methyl group on the ribose sugar has shown significant promise, particularly in the development of anti-HCV agents. nih.gov The synthesis of these analogs often involves a sugar-base condensation approach. nih.gov For instance, a key intermediate, 2'-C-methyl-2'-fluoro sugar lactone, can be condensed with various nucleobases to create a library of analogs. nih.gov
Further modifications have focused on the nucleobase and the 5'-position of the sugar. For example, the synthesis of 5'-substituted analogs of 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) has been explored to create inhibitors of thymidylate synthase with improved metabolic stability. nih.gov By introducing substitutions at the 5'-carbon, researchers aim to create compounds that are poor substrates for intracellular conversion to the triphosphate form, which can lead to off-target effects. acs.org
Prodrug strategies are also central to the development of next-generation analogs. Phosphoramidate (B1195095) prodrugs of this compound have been synthesized to enhance cell permeability and facilitate the intracellular delivery of the active monophosphate form. nih.govresearchgate.net These prodrugs have demonstrated potent antiviral activity against hepatitis C virus (HCV) in preclinical studies. nih.govresearchgate.net The design of these prodrugs often involves attaching an amino acid and an aryl group to the phosphate (B84403) moiety, which can influence the rate of cleavage and activation of the drug. nih.gov
The following table summarizes key structural modifications and their intended effects on the properties of this compound analogs:
| Structural Modification | Rationale | Example Analog Class | Intended Therapeutic Target |
|---|---|---|---|
| 2'-deoxy-2'-fluoro-2'-C-methyl | Enhance metabolic stability and binding affinity. oup.commdpi.com | β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) nih.gov | HCV NS5B polymerase nih.gov |
| 5'-substitution | Improve metabolic stability and target specificity. nih.gov | 5'(R)-CH3 and 5'(S)-CF3 FdUMP analogs nih.gov | Thymidylate Synthase nih.gov |
| Phosphoramidate prodrug | Enhance cell permeability and intracellular delivery. nih.gov | 2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate prodrugs nih.gov | HCV NS5B polymerase nih.gov |
| 7-deazapurine base | Broaden antiviral activity. nih.gov | 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides nih.gov | HCV nih.gov |
Identification of Novel Molecular Targets
While the primary molecular target of the triphosphate form of this compound analogs is the HCV RNA-dependent RNA polymerase (RdRp), ongoing research seeks to identify novel molecular targets to expand its therapeutic applications. nih.govnih.gov The structural similarity of this compound to natural nucleosides suggests that it could potentially interact with other viral or cellular polymerases, as well as enzymes involved in nucleoside metabolism. medchemexpress.com
The broad antitumor activity of purine (B94841) nucleoside analogs, which share structural similarities with this compound, points to potential anticancer mechanisms that could involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com This suggests that enzymes involved in cellular DNA replication and repair could be potential targets.
Furthermore, the bioisosteric replacement of a hydroxyl group with fluorine, a common feature in many nucleoside analogs, can facilitate recognition by various viral RdRps. mdpi.com This opens up the possibility of repurposing this compound and its derivatives for other viral infections beyond HCV. For example, some fluorinated nucleoside analogs have shown activity against other RNA viruses. nih.gov
Recent studies have also identified novel targets for the parent compound, 5-fluorouracil (B62378) (5-FU), which could be relevant for its 2'-C-methylated derivative. These include enzymes involved in chromatin regulation and chromosome segregation. nih.gov Treatment with 5-FU has been shown to reduce levels of histone H3K9 methylation and affect the transcription of genes involved in centromere function and microtubule attachment. nih.gov These findings suggest that this compound could have similar effects on chromatin dynamics, representing a novel area of investigation.
The following table outlines potential novel molecular targets for this compound and its analogs based on the activity of related compounds:
| Potential Molecular Target | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|
| Other Viral RNA-dependent RNA Polymerases | Structural similarity to other antiviral nucleoside analogs. mdpi.com | Antiviral (e.g., Influenza, Zika, Dengue) |
| Cellular DNA Polymerases | Observed antitumor activity of similar purine nucleoside analogs. medchemexpress.com | Oncology |
| Enzymes in Nucleoside Metabolism | Interaction with cellular kinases is required for activation. nih.gov | Oncology, Antiviral |
| Chromatin Modifying Enzymes | Observed effects of 5-FU on histone methylation. nih.gov | Oncology |
| Proteins involved in Chromosome Segregation | Observed effects of 5-FU on mitotic machinery. nih.gov | Oncology |
Integration of Computational Chemistry and Drug Discovery Platforms
Computational chemistry and drug discovery platforms are increasingly being integrated into the research and development of this compound analogs to accelerate the identification of promising new drug candidates. nih.govchemrxiv.org These computational approaches provide valuable insights into the molecular interactions between the analogs and their biological targets, guiding the rational design of more potent and selective inhibitors. nih.gov
Molecular docking is a widely used computational technique to predict the binding orientation of a ligand within the active site of a target protein. nih.gov Docking studies have been employed to understand how phosphoramidate prodrugs of this compound interact with enzymes responsible for their activation, such as Hint1. nih.gov These studies have revealed the importance of specific hydrogen bonding interactions for the efficient cleavage of the prodrug and release of the active compound. nih.gov Furthermore, docking the active triphosphate form into the HCV NS5B polymerase has helped to elucidate the structural basis for its inhibitory activity, showing how the molecule fits into the active site and forms key interactions necessary for incorporation into the viral RNA chain. nih.gov
Free energy perturbation (FEP) is another powerful computational method used to predict the binding affinity of a series of related ligands to a target protein. nih.gov FEP has been successfully used to predict the substrate affinity of uridine (B1682114) 5'-monophosphate prodrug analogs for both host kinases and viral RdRp. nih.gov This approach allows for the in silico screening of virtual libraries of analogs, prioritizing those with the most favorable binding energies for synthesis and experimental testing. nih.gov This can significantly reduce the time and resources required for the discovery of new drug candidates. nih.gov
Quantitative structure-activity relationship (QSAR) studies are also employed to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. rsc.org While specific 2D-QSAR studies for this compound were not found, this methodology is generally applicable to nucleoside analogs to identify key structural features that contribute to their therapeutic effects. rsc.org
The integration of these computational tools into a comprehensive drug discovery platform enables a more efficient and targeted approach to the development of next-generation this compound analogs.
The following table summarizes the application of various computational methods in the drug discovery process for this compound and its analogs:
| Computational Method | Application in Drug Discovery | Example Insight Gained |
|---|---|---|
| Molecular Docking | Predicting ligand binding modes and interactions. nih.gov | Identification of key hydrogen bonds between a prodrug and its activating enzyme. nih.gov |
| Free Energy Perturbation (FEP) | Predicting the relative binding affinities of analogs. nih.gov | Prioritization of analogs with favorable binding to both host kinases and viral polymerases. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Identifying structural features that correlate with biological activity. rsc.org | Development of predictive models to guide the design of more potent analogs. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the conformational changes upon ligand binding and their impact on activity. |
Development of Advanced Preclinical Models for Efficacy and Resistance Studies
The development of advanced preclinical models is crucial for evaluating the efficacy of and potential resistance to this compound and its next-generation analogs. nih.gov These models aim to better mimic the complexity of human diseases and provide more accurate predictions of clinical outcomes. nih.gov
For antiviral applications, cell-based HCV replicon systems are a standard in vitro model for assessing the inhibitory activity of nucleoside analogs. nih.gov These systems allow for the quantification of viral RNA replication in a controlled cellular environment and are used to determine the potency of new compounds. nih.gov However, to study the effects of these drugs in a more physiologically relevant context, more advanced models are needed.
For both antiviral and anticancer indications, the use of patient-derived xenografts (PDXs) in immunocompromised mice is becoming increasingly common. nih.gov PDX models, where tumor tissue from a patient is directly implanted into a mouse, can better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. nih.gov These models are valuable for assessing the in vivo efficacy of new drug candidates and for studying mechanisms of resistance that may arise during treatment. nih.gov
The development of resistance is a major challenge in both antiviral and cancer chemotherapy. nih.gov Preclinical models are essential for identifying the genetic and molecular mechanisms that drive resistance to 5-fluorouracil and its derivatives. nih.gov For example, in vitro studies with cell lines resistant to 5-FU have identified the upregulation of enzymes involved in drug metabolism and the downregulation of those involved in drug activation as key resistance mechanisms. nih.govmdpi.com CRISPR-based genetic screens can also be employed to systematically identify genes that, when mutated, confer resistance to a particular drug. mdpi.com
Furthermore, the development of organoid models, which are three-dimensional cell cultures that mimic the structure and function of an organ, provides another promising avenue for preclinical testing. nih.gov Tumor organoids, in particular, can be derived from patient tumors and used for high-throughput drug screening to identify personalized treatment strategies and to study drug resistance in a patient-specific manner.
The following table outlines various preclinical models and their applications in the study of this compound:
| Preclinical Model | Application | Key Advantages |
|---|---|---|
| HCV Replicon Systems | In vitro screening of antiviral activity. nih.gov | High-throughput, controlled environment. |
| Cell Line-Derived Xenografts (CDXs) | In vivo efficacy and toxicity studies. nih.gov | Well-established, reproducible. |
| Patient-Derived Xenografts (PDXs) | In vivo efficacy and resistance studies. nih.gov | Better recapitulation of tumor heterogeneity and microenvironment. nih.gov |
| Organoid Models | High-throughput drug screening and personalized medicine. nih.gov | Patient-specific, 3D architecture. |
| CRISPR-based Genetic Screens | Identification of resistance mechanisms. mdpi.com | Systematic and unbiased gene interrogation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
